molecular formula C8H7NO2 B064464 4-Methoxyfuro[2,3-b]pyridine CAS No. 193624-92-9

4-Methoxyfuro[2,3-b]pyridine

Cat. No.: B064464
CAS No.: 193624-92-9
M. Wt: 149.15 g/mol
InChI Key: GOFSWQCJKWHWOW-UHFFFAOYSA-N
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Description

4-Methoxyfuro[2,3-b]pyridine, also known as dictamnine (C${11}$H${9}$NO$_{2}$), is a furoquinoline alkaloid characterized by a fused furan and pyridine ring system with a methoxy substituent at position 4. It is naturally occurring in plants such as Zanthoxylum nitidum and exhibits notable biological activities, including antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli . Structurally, the oxygen atom in the furan ring contributes to its electronic profile, influencing reactivity and interactions with biological targets. Synthetic routes for its derivatives often involve Thorpe-Ziegler cyclization or multicomponent reactions, enabling functionalization at key positions to modulate activity .

Properties

CAS No.

193624-92-9

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

4-methoxyfuro[2,3-b]pyridine

InChI

InChI=1S/C8H7NO2/c1-10-7-2-4-9-8-6(7)3-5-11-8/h2-5H,1H3

InChI Key

GOFSWQCJKWHWOW-UHFFFAOYSA-N

SMILES

COC1=C2C=COC2=NC=C1

Canonical SMILES

COC1=C2C=COC2=NC=C1

Synonyms

Furo[2,3-b]pyridine, 4-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Furo vs. Thieno: Replacement of oxygen (furo) with sulfur (thieno) increases hydrophobicity but reduces aqueous solubility, limiting thieno derivatives in drug development .
  • Chromeno Derivatives: The fused benzene ring in chromeno compounds enhances planar rigidity, affecting binding to biological targets like DNA .
  • Pyrrolo Derivatives : Nitrogen substitution introduces basicity, improving interactions with enzymes (e.g., protein kinases) .

Physicochemical Properties

Solubility and Pharmacokinetics (Table 2):

Compound Aqueous Solubility Solubility Challenges Strategies for Improvement
4-Methoxyfuro[2,3-b]pyridine Moderate (methoxy enhances polarity) Limited data; natural product isolation hurdles Functionalization with polar groups
Thieno[2,3-b]pyridine Poor (logP > 3) Requires cyclodextrin formulations Nitrogen substitution (e.g., pyrrolo derivatives)
Chromeno[2,3-b]pyridine Low (extended aromaticity) Crystallization issues Co-solvent systems
  • Thieno[2,3-b]pyridines face significant solubility barriers, with ~40% of drug candidates failing due to poor pharmacokinetics .
  • Methoxy groups in furo derivatives improve polarity compared to thieno analogs, but further optimization is needed for clinical use.

Reported Bioactivities (Table 3):

Compound Activity Mechanism/Target Efficacy (Example)
4-Methoxyfuro[2,3-b]pyridine Antimicrobial Membrane disruption MIC: 12.5 µg/mL against S. aureus
Thieno[2,3-b]pyridine Anticancer Kinase inhibition IC$_{50}$: 1.2 µM (HeLa cells)
Furo[2,3-b]pyridine derivatives Antioxidant Radical scavenging 85% DPPH inhibition at 4 mg/mL
Pyrrolo[2,3-b]pyridine Kinase inhibition ATP-binding site interaction IC$_{50}$: 0.8 µM (EGFR kinase)
  • Antimicrobial vs. Anticancer: Furo derivatives (e.g., dictamnine) target microbial membranes, while thieno/pyrrolo analogs inhibit intracellular kinases .
  • Antioxidant Capacity : Furo[2,3-b]pyridines with electron-donating groups (e.g., methoxy) show superior radical scavenging compared to sulfur-containing analogs .

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